molecular formula C14H18N2O B2774131 2-(butylamino)-1-(1H-indol-3-yl)ethanone CAS No. 15879-29-5

2-(butylamino)-1-(1H-indol-3-yl)ethanone

Cat. No.: B2774131
CAS No.: 15879-29-5
M. Wt: 230.311
InChI Key: QGJAEWYELJLZOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(butylamino)-1-(1H-indol-3-yl)ethanone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylamino)-1-(1H-indol-3-yl)ethanone can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . Another approach is the use of aryl hydrazides as surrogates for aryl hydrazines in the Fischer indolization process .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced reaction setups can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(butylamino)-1-(1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The indole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

2-(butylamino)-1-(1H-indol-3-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(butylamino)-1-(1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(butylamino)-1-(1H-indol-3-yl)ethanone is unique due to its specific substitution pattern on the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(butylamino)-1-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-2-3-8-15-10-14(17)12-9-16-13-7-5-4-6-11(12)13/h4-7,9,15-16H,2-3,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJAEWYELJLZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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